3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide
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Overview
Description
3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoro-oxindole with allyl bromide under basic conditions to form the allylated intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the pyrimido[5,4-b]indole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
3-fluoro-3-allyl-oxindole: A related compound with similar synthetic routes and biological activities.
Pemetrexed: An anticancer drug with structural similarities in the pyrimido[5,4-b]indole core.
Uniqueness
3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the allyl and propanamide groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-prop-2-enylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-2-6-18-13(22)5-7-21-9-19-14-11-8-10(17)3-4-12(11)20-15(14)16(21)23/h2-4,8-9,20H,1,5-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEHCIUHINLJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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